molecular formula C7H9NS B100755 1,3-Dimethyl-2(1H)-pyridinethione CAS No. 19006-66-7

1,3-Dimethyl-2(1H)-pyridinethione

Cat. No. B100755
CAS RN: 19006-66-7
M. Wt: 139.22 g/mol
InChI Key: VYVCNVCQSMQCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-2(1H)-pyridinethione, commonly known as DMPT, is a sulfur-containing organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMPT has been extensively studied for its ability to improve the growth performance of animals, particularly in aquaculture and livestock production. Additionally, DMPT has been shown to have potential applications in the treatment of neurological disorders and as a potential anti-cancer agent. In

Scientific Research Applications

DMPT has been extensively studied for its potential applications in animal production, particularly in aquaculture and livestock production. DMPT has been shown to improve the growth performance of animals, increase feed intake, and enhance feed conversion efficiency. Additionally, DMPT has been shown to have potential applications in the treatment of neurological disorders and as a potential anti-cancer agent.

Mechanism Of Action

The exact mechanism of action of DMPT is not fully understood. However, it is believed that DMPT acts as a methionine precursor in animals, which leads to an increase in methionine availability. Methionine is an essential amino acid that is required for protein synthesis and is involved in a variety of metabolic processes. By increasing methionine availability, DMPT may improve the growth performance of animals and enhance their immune system.

Biochemical And Physiological Effects

DMPT has been shown to have a variety of biochemical and physiological effects on animals. DMPT has been shown to increase the expression of growth hormone in animals, which leads to an increase in growth performance. Additionally, DMPT has been shown to increase the expression of genes involved in immune function, which enhances the immune system of animals. DMPT has also been shown to have potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

DMPT has several advantages for lab experiments, including its low toxicity and high solubility in water. Additionally, DMPT is stable under a wide range of pH and temperature conditions, which makes it easy to use in a variety of experimental settings. However, DMPT has some limitations for lab experiments, including its relatively high cost and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the study of DMPT. One potential area of research is the development of new synthesis methods for DMPT that are more cost-effective and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of DMPT and its potential applications in the treatment of neurological disorders and as a potential anti-cancer agent. Finally, more research is needed to explore the potential applications of DMPT in other areas of animal production, such as poultry and swine production.

Synthesis Methods

DMPT can be synthesized through a variety of methods, including the reaction of 2-acetylpyridine with hydrogen sulfide gas, the reaction of 2-acetylpyridine with sodium hydrosulfide, and the reaction of 2-acetylpyridine with sulfur. The most commonly used method for the synthesis of DMPT is the reaction of 2-acetylpyridine with hydrogen sulfide gas. This method involves the reaction of 2-acetylpyridine with hydrogen sulfide gas in the presence of a catalyst such as zinc chloride or aluminum chloride.

properties

CAS RN

19006-66-7

Product Name

1,3-Dimethyl-2(1H)-pyridinethione

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

1,3-dimethylpyridine-2-thione

InChI

InChI=1S/C7H9NS/c1-6-4-3-5-8(2)7(6)9/h3-5H,1-2H3

InChI Key

VYVCNVCQSMQCKQ-UHFFFAOYSA-N

SMILES

CC1=CC=CN(C1=S)C

Canonical SMILES

CC1=CC=CN(C1=S)C

synonyms

1,3-Dimethyl-2(1H)-pyridinethione

Origin of Product

United States

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